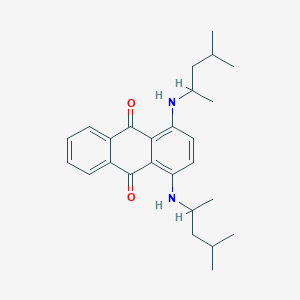
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, also known as AQ-21, is a synthetic compound that belongs to the family of anthraquinone derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models.
Biochemische Und Physiologische Effekte
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is its versatility and potential applications in various fields of research. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, its use can be limited by its toxicity and potential side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. It could also be used as a catalyst for organic reactions and in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- and its potential applications in various fields of research.
Conclusion
In conclusion, Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential applications. It can be synthesized through a multi-step process and has been used as a fluorescent probe, catalyst, and potential therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its toxicity and potential side effects need to be carefully monitored. There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, including the development of new therapeutic agents and materials.
Synthesemethoden
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- can be synthesized through a multi-step process that involves the reaction of anthraquinone with 1,3-dimethylbutylamine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of the reaction conditions, including temperature, pressure, and reaction time. The final product is obtained through a purification process that involves recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been extensively studied in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
19720-42-4 |
|---|---|
Produktname |
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- |
Molekularformel |
C26H34N2O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
1,4-bis(4-methylpentan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)13-17(5)27-21-11-12-22(28-18(6)14-16(3)4)24-23(21)25(29)19-9-7-8-10-20(19)26(24)30/h7-12,15-18,27-28H,13-14H2,1-6H3 |
InChI-Schlüssel |
LOIONYUPSGYWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
19720-42-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
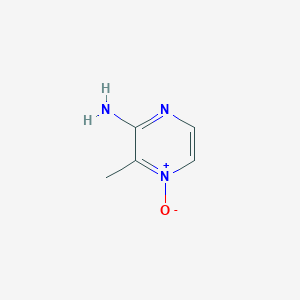
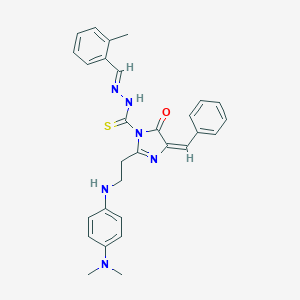
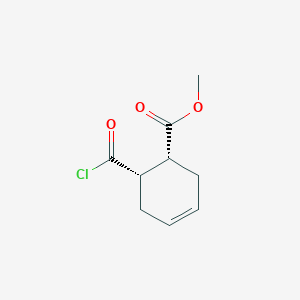
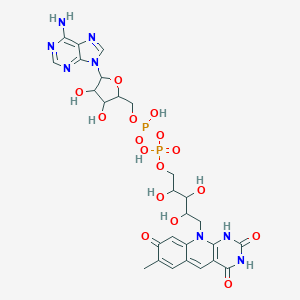
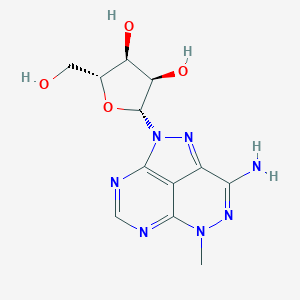
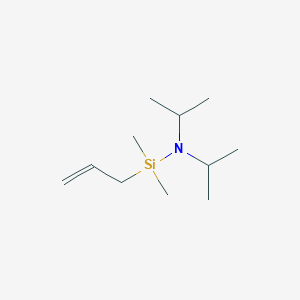
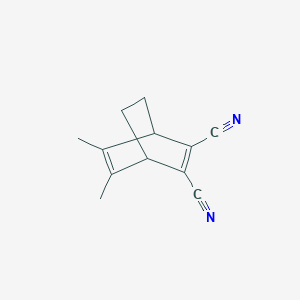
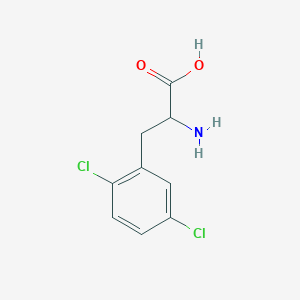
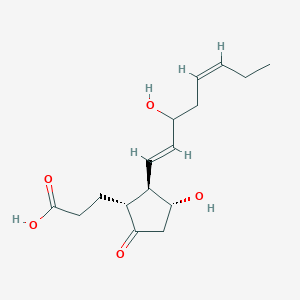
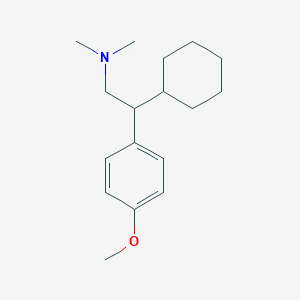
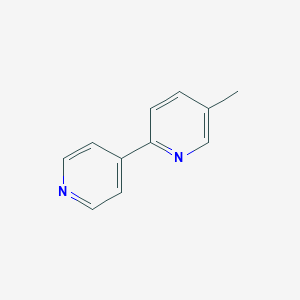
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
